molecular formula C11H10O4 B3328459 2-benzylidenesuccinic acid CAS No. 46427-07-0

2-benzylidenesuccinic acid

Cat. No.: B3328459
CAS No.: 46427-07-0
M. Wt: 206.19 g/mol
InChI Key: KYILORDWJFEQBS-UHFFFAOYSA-N
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Description

2-Benzylidenesuccinic acid: is an organic compound with the molecular formula C11H10O4 It is characterized by a benzylidene group attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylidenesuccinic acid can be synthesized through a multi-step reaction involving the condensation of diethyl succinate with benzaldehyde. The reaction typically involves the following steps :

    Condensation Reaction: Diethyl succinate is reacted with benzaldehyde in the presence of a base such as sodium methoxide in methanol. The reaction mixture is heated to reflux for several hours.

    Hydrolysis: The resulting product is hydrolyzed using sodium hydroxide to yield the corresponding acid.

    Acidification: The hydrolyzed product is then acidified with hydrochloric acid to precipitate the this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidenesuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylidenemalonic acid derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo substitution reactions at the benzylidene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Benzylidenemalonic acid derivatives.

    Reduction: Benzylsuccinic acid.

    Substitution: Various substituted benzylidenesuccinic acid derivatives.

Scientific Research Applications

2-Benzylidenesuccinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzylidenesuccinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell division or signal transduction pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • 2-Methylsuccinic acid
  • Benzylsuccinic acid
  • Benzylidenemalonic acid

Comparison: 2-Benzylidenesuccinic acid is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher potential for undergoing specific chemical reactions and exhibits unique biological activities .

Properties

IUPAC Name

2-benzylidenebutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYILORDWJFEQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963573
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46427-07-0
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

700 mmol of dimethyl succinate and then 20 ml of methanol are added to 290 mmol of sodium methylate dissolved in 80 ml of methanol. The mixture is brought to reflux, and 236 mmol of benzaldehyde are slowly added, followed by 20 ml of methanol. The mixture is maintained at reflux, with stirring, for one hour, and then 100 ml of methanol are distilled off. 120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture. The removal of the methanol by distillation is continued. The residue is diluted with 150 ml of water. After the addition of dichloromethane, the diacid is precipitated by the slow addition of 12N hydrochloric acid. The diacid is filtered and washed with dicliloromethane and then with water. Drying yields the expected product.
Quantity
700 mmol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
290 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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